molecular formula C19H22ClN5O2S B11015676 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide

4-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide

Cat. No.: B11015676
M. Wt: 419.9 g/mol
InChI Key: ZTSLPFGWVUKWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction type, but typical reagents for piperazine-containing compounds include acids, bases, and oxidizing agents.
    • Major products formed would vary based on the reaction conditions and substituents present.
  • Scientific Research Applications

      Chemistry: Investigating the reactivity of this compound and its derivatives could lead to novel reactions or functionalization strategies.

      Biology: Piperazine derivatives have been explored for their potential as antiparasitic, antibacterial, and antiviral agents.

      Medicine: Understanding the pharmacological properties and potential therapeutic applications.

      Industry: Developing new materials or catalysts based on this scaffold.

  • Mechanism of Action

    • Unfortunately, specific information about the mechanism of action for this compound is not readily available.
    • Further research would be needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C19H22ClN5O2S

    Molecular Weight

    419.9 g/mol

    IUPAC Name

    4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxobutanamide

    InChI

    InChI=1S/C19H22ClN5O2S/c20-14-2-1-3-15(12-14)24-8-10-25(11-9-24)17(27)7-6-16(26)21-19-23-22-18(28-19)13-4-5-13/h1-3,12-13H,4-11H2,(H,21,23,26)

    InChI Key

    ZTSLPFGWVUKWHX-UHFFFAOYSA-N

    Canonical SMILES

    C1CC1C2=NN=C(S2)NC(=O)CCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

    Origin of Product

    United States

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